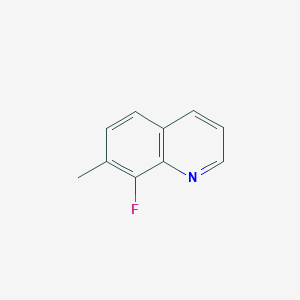

8-Fluoro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEWBBAQMKACPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307063 | |

| Record name | Quinoline, 8-fluoro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420794-63-3 | |

| Record name | Quinoline, 8-fluoro-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420794-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8-fluoro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 8-Fluoro-7-methylquinoline

Executive Summary & Strategic Analysis

The 8-fluoro-7-methylquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. The specific substitution pattern—a fluorine atom at C8 and a methyl group at C7—imparts unique electronic and metabolic properties. The C8-fluorine often improves metabolic stability by blocking oxidative metabolism at a typically labile site, while the C7-methyl group provides a handle for hydrophobic interactions within protein binding pockets.

This guide details two primary synthesis pathways selected for their reliability, scalability, and regiochemical fidelity.

Retrosynthetic Logic

The synthesis hinges on the availability of 2-fluoro-3-methylaniline (CAS: 1978-33-2) . The regiochemistry of this precursor is critical: the fluorine at the ortho position directs the cyclization to the only available open ortho site (C6), ensuring the formation of the 7,8-substituted quinoline system without isomeric mixtures.

Figure 1: Retrosynthetic disconnection showing the common aniline precursor for both major pathways.

Pathway A: The Modified Skraup Synthesis

Best For: Rapid access to the "bare" quinoline core; academic scale; tolerance for lower yields.

The Skraup reaction involves the condensation of the aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[1] While the classical Skraup is notoriously violent, this protocol uses a "Sulfo-mix" approach to moderate the exotherm.

Reaction Mechanism & Regioselectivity

The reaction proceeds via the in situ dehydration of glycerol to acrolein. The aniline undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation.

-

Regiocontrol: In 2-fluoro-3-methylaniline, the C2 position is blocked by Fluorine. Cyclization must occur at C6.

-

Result: The nitrogen of the aniline becomes N1; the C6 carbon becomes C5; the new ring carbons become C1-C4. The original substituents map perfectly: F (at C2)

C8; Me (at C3)

Detailed Protocol

Reagents:

-

2-Fluoro-3-methylaniline (1.0 eq)[2]

-

Glycerol (3.0 eq)

-

Ferrous sulfate (

) (0.1 eq) - Moderator -

Nitrobenzene (0.6 eq) - Oxidant

-

Sulfuric acid (conc.

)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and a dropping funnel.

-

Mixing: Add 2-fluoro-3-methylaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

-

Acid Addition (Critical): Place the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. The reaction is highly exothermic; maintain temperature

C during addition. -

Heating Ramp: Remove the ice bath. Heat the mixture slowly to

C. Hold for 1 hour. Then, raise temperature to reflux (-

Observation: The mixture will turn dark brown/black (formation of tars is inherent to Skraup).

-

-

Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice.

-

Basification: Basify the solution to pH 9 using 50% NaOH solution. This liberates the free base quinoline.

-

Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. Extract the residue with dichloromethane (DCM).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Safety Note: This reaction can experience thermal runaway. The use of ferrous sulfate is essential to moderate the oxidation rate.

Pathway B: The Gould-Jacobs Cyclization (Pharma Preferred)

Best For: High purity, scalable manufacturing, and access to 4-functionalized derivatives (e.g., 4-chloro for

This pathway avoids the harsh conditions of the Skraup reaction. It proceeds through a 4-hydroxyquinoline intermediate, which is a versatile branch point for drug discovery.

Process Flow Diagram

Figure 2: The stepwise Gould-Jacobs pathway allows for intermediate isolation and purification.

Detailed Protocol

Step 1: Condensation[3]

-

Reagents: 2-Fluoro-3-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Procedure: Mix neat or in ethanol. Heat to

C for 2 hours. -

Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

-

Validation: Monitor by TLC. Product is the anilinoacrylate.

Step 2: Thermal Cyclization

-

Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

-

Procedure: Add the acrylate from Step 1 dropwise to boiling Dowtherm A (

C). -

Why: High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

-

Product: Ethyl 8-fluoro-7-methyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification & Decarboxylation[3]

-

Procedure: Reflux the ester in 10% NaOH to hydrolyze to the acid. Acidify to precipitate.

-

Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at

C until -

Result: 8-Fluoro-7-methylquinolin-4-ol .

Step 4: Aromatization (Optional)

If the target is the "bare" quinoline:

-

Chlorination: Reflux the 4-hydroxy compound in

to yield 4-chloro-8-fluoro-7-methylquinoline. -

Hydrogenolysis: Hydrogenate (1 atm

) over 10% Pd/C in methanol with triethylamine base scavenger. -

Final Yield: 8-Fluoro-7-methylquinoline .

Analytical Characterization Data

Successful synthesis must be validated against the following predicted spectral characteristics.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | C2-H | Deshielded by N-atom. | |

| 1H NMR | C7-CH3 | Doublet due to coupling with F8 ( | |

| 13C NMR | C8-F | Large | |

| 19F NMR | C8-F | Diagnostic for aromatic fluorine. | |

| Mass Spec | [M+H]+ | m/z 162.07 | Molecular ion peak. |

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Skraup) | Polymerization of acrolein | Use "Sulfo-mix" or add acrolein precursor (glycerol) slower. |

| Regioisomers | Incorrect Starting Material | Verify CAS 1978-33-2. Meta-substituted anilines without the 2-blocker yield mixtures. |

| Incomplete Cyclization (G-J) | Temperature too low | Dowtherm A must be boiling ( |

| Dechlorination Stalls | Catalyst Poisoning | Ensure sulfur/phosphorus residues from POCl3 step are fully removed before hydrogenation. |

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society.

-

Thermo Fisher Scientific. (n.d.). "2-Fluoro-3-methylaniline Product Page". Chemical Supplier Data.

-

Manske, R. H. (1942).[1] "The Chemistry of Quinolines". Chemical Reviews.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 22734623, 2-Fluoro-3-methylaniline".[2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: 8-Fluoro-7-methylquinoline. While not as extensively characterized as some parent quinolines, its unique substitution pattern—an electron-withdrawing fluorine atom at the 8-position and an electron-donating methyl group at the 7-position—suggests a nuanced electronic and steric profile that could be advantageous in drug design.

This document serves as a comprehensive technical resource, providing a detailed overview of the predicted and extrapolated physicochemical properties of 8-Fluoro-7-methylquinoline. Furthermore, it offers field-proven, step-by-step experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational data presented herein. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Molecular Structure and Identification

A clear understanding of the molecular identity is paramount. The structural details of 8-Fluoro-7-methylquinoline are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 8-fluoro-7-methylquinoline | [3] |

| Molecular Formula | C₁₀H₈FN | [3] |

| Canonical SMILES | CC1=C(C2=C(C=CC=N2)C=C1)F | [3] |

| InChI | InChI=1S/C10H8FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | [3] |

| InChIKey | HVEWBBAQMKACPR-UHFFFAOYSA-N | [3] |

| Molecular Weight | 161.18 g/mol | [3] |

Predicted and Extrapolated Physicochemical Properties

Direct experimental data for 8-Fluoro-7-methylquinoline is sparse. However, by analyzing the properties of the parent compounds, 8-methylquinoline and 8-fluoroquinoline, we can extrapolate and predict the likely physicochemical characteristics of the target molecule.

| Property | Predicted/Extrapolated Value | Basis for Estimation and Rationale |

| Melting Point | Liquid at room temperature | 8-methylquinoline is a liquid at room temperature with a melting point of -80 °C. The introduction of a fluorine atom is unlikely to raise the melting point significantly to a solid state at ambient temperatures. |

| Boiling Point | ~240-250 °C | 8-methylquinoline has a boiling point of approximately 248 °C, while 8-fluoroquinoline's boiling point is around 238 °C. The combined effect of the methyl and fluoro groups is expected to result in a boiling point within this range. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). | Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. The introduction of a hydrophobic methyl group and a lipophilic fluorine atom would likely decrease aqueous solubility while maintaining or enhancing solubility in organic solvents. |

| pKa | ~4.5 - 5.0 | The pKa of the parent quinoline is approximately 4.9. The electron-donating methyl group at the 7-position would be expected to slightly increase the basicity (raise the pKa), while the electron-withdrawing fluorine atom at the 8-position would decrease basicity (lower the pKa). The net effect is likely a pKa close to that of quinoline itself. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 8-Fluoro-7-methylquinoline.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 8-Fluoro-7-methylquinoline is thoroughly dried and in a fine powdered form.[4]

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5]

-

The final packed sample height should be between 2-3 mm for accurate results.[6]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the starting temperature to approximately 15-20°C below the expected melting point.

-

Use a heating rate of 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

-

Procedure:

-

Place the liquid 8-Fluoro-7-methylquinoline into the distillation flask.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the constant temperature at which the liquid is actively boiling and the vapor is condensing in the condenser, with the first drop of distillate collected. Record the atmospheric pressure at the time of the measurement.

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter in drug development, influencing absorption and distribution.

Methodology:

-

Sample Preparation:

-

Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer system).

-

Add an excess amount of 8-Fluoro-7-methylquinoline to each vial to create a saturated solution.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, centrifuge or filter the samples to remove the undissolved solid.

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile).

-

Quantify the concentration of 8-Fluoro-7-methylquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original solubility based on the dilution factor.

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values.

Methodology:

-

Solution Preparation:

-

Titration:

-

Calibrate a pH meter using standard buffers.

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Slowly add the titrant (acid or base) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[8]

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[9]

-

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of 8-Fluoro-7-methylquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and line shape.[10]

-

Tune the probe for the appropriate nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for FT-IR (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[12]

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of liquid 8-Fluoro-7-methylquinoline directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the powder on the crystal and apply pressure using the instrument's clamp to ensure good contact.[13]

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[14]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation patterns.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of 8-Fluoro-7-methylquinoline in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column) and a suitable temperature program to ensure good separation of the analyte from any impurities.

-

Set the MS to scan over an appropriate mass range (e.g., m/z 40-400).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

The mass spectrometer will ionize the molecules (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.[15]

-

Applications in Drug Discovery

The quinoline scaffold is of significant interest in drug discovery due to its presence in numerous approved drugs and biologically active molecules.[16] Derivatives of quinoline have demonstrated a broad range of pharmacological activities, including:

-

Anticancer: Certain quinoline derivatives have been shown to induce apoptosis and inhibit cell migration and angiogenesis.[2]

-

Antimalarial: The quinoline core is central to well-known antimalarial drugs like chloroquine and mefloquine.

-

Antibacterial and Antifungal: Various substituted quinolines exhibit potent antimicrobial activity.[17]

The introduction of a fluorine atom, as in 8-Fluoro-7-methylquinoline, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The combination of the fluoro and methyl groups on the quinoline ring of the title compound presents a unique opportunity for the development of novel therapeutic agents. Further investigation into its biological activities is warranted.

Conclusion

This technical guide provides a comprehensive overview of the predicted and extrapolated physicochemical properties of 8-Fluoro-7-methylquinoline, alongside detailed, actionable protocols for their experimental determination. By offering both foundational data and the means for its empirical validation, this document aims to empower researchers in their exploration of this promising molecule. The unique structural features of 8-Fluoro-7-methylquinoline, coupled with the established therapeutic importance of the quinoline scaffold, position it as a compound of significant interest for future drug discovery and development efforts.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved February 6, 2026, from [Link]

-

PubChemLite. (n.d.). 8-fluoro-7-methylquinoline (C10H8FN). Retrieved February 6, 2026, from [Link]

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM E1148-02(2010). [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved February 6, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

ResearchGate. (2025, November 18). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

-

National Bureau of Standards. (1982, March-April). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(2). [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved February 6, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 6, 2026, from [Link]

-

University of Oxford. (2009). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Preprints.org. (2024, July 22). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. [Link]

-

Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

-

ResearchGate. (2025, August 7). 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. [Link]

-

New Jersey Department of Health. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 6, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

National Center for Biotechnology Information. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

MDPI. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

-

ResearchGate. (2025, August 6). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]

-

ResearchGate. (2025, August 10). Estimation of aqueous solubility of organic compounds by using the general solubility equation. [Link]

-

Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved February 6, 2026, from [Link]

-

Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 6, 2026, from [Link]

-

European Journal of Chemistry. (2011, March 31). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]

-

Scribd. (n.d.). Ftir Sop. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. [Link]

-

ResearchGate. (n.d.). Quinoline-derived drugs available in the market. Retrieved February 6, 2026, from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. PubChemLite - 8-fluoro-7-methylquinoline (C10H8FN) [pubchemlite.lcsb.uni.lu]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eurjchem.com [eurjchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scispace.com [scispace.com]

- 10. books.rsc.org [books.rsc.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. scribd.com [scribd.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 16. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Biological Activity and Synthesis of Fluorinated Quinoline Derivatives

Executive Summary

The quinoline scaffold (

The Fluorine Effect: Mechanistic Basis

The biological potency of fluorinated quinolines is not accidental; it is driven by the unique properties of the carbon-fluorine (C-F) bond.

Metabolic Stability (The "Metabolic Block")

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H bond with C-F blocks oxidative metabolism by Cytochrome P450 enzymes.[2]

-

Mechanism: P450 enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion. Fluorine’s high electronegativity and bond strength resist these processes.

-

Application: In quinoline drugs like Mefloquine , trifluoromethyl groups prevent rapid hepatic clearance, extending the half-life (

) significantly compared to non-fluorinated analogs.

Electronic and Lipophilic Modulation

-

pKa Modulation: Fluorine is highly electronegative.[3] Substitution at the C3, C6, or C8 positions of the quinoline ring pulls electron density from the nitrogen lone pair, lowering the

. This reduces the fraction of ionized drug at physiological pH, enhancing membrane permeability (passive diffusion). -

Lipophilicity (LogP): Fluorination typically increases lipophilicity (

for aromatic F), facilitating the penetration of lipid bilayers and the blood-brain barrier (BBB).

Visualization: The Fluorine Optimization Logic

Figure 1: Decision logic for incorporating fluorine into quinoline scaffolds to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Therapeutic Classes & SAR Analysis

Antimalarial Agents

Mefloquine is the archetype.[4][5][6][7] The bis-trifluoromethyl substitution at positions 2 and 8 is critical.

-

Mechanism: Mefloquine accumulates in the parasite's acidic food vacuole.[5] It binds to the 80S ribosome and inhibits the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The accumulation of free heme kills the parasite.

-

SAR Insight: Removal of the

groups results in rapid metabolism and loss of activity against chloroquine-resistant P. falciparum.

Anticancer Agents (Kinase Inhibitors)

Fluorinated quinolines, such as Cabozantinib (though often classified as a quinoline-carboxamide), target receptor tyrosine kinases like c-Met and VEGFR2.

-

SAR Trend: Substitution at the C6 and C7 positions with electron-withdrawing groups (often involving fluorine or fluorinated ethers) optimizes the electron density of the quinoline nitrogen, which functions as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

Comparative SAR Data (Simulated Representative Data)

| Compound Class | Substitution (R-Group) | Target | Activity ( | Key Observation |

| Native Quinoline | 6-H | c-Met Kinase | 150 nM | Moderate binding; rapid oxidation. |

| Fluoro-Quinoline | 6-F | c-Met Kinase | 12 nM | 12x Potency Increase. Enhanced H-bond acceptor capability at N1. |

| Mefloquine Analog | 2,8-bis( | P. falciparum | 5 ng/mL | High metabolic stability; effective against resistant strains. |

| Des-Fluoro Analog | 2,8-dimethyl | P. falciparum | >500 ng/mL | Loss of activity due to rapid CYP-mediated oxidation of methyl groups. |

Synthesis Strategies: Modern vs. Classical

Classical: Modified Skraup Synthesis

Traditionally, fluorinated quinolines are built from fluorinated anilines reacting with glycerol/acrolein.

-

Limitation: Harsh conditions (sulfuric acid, high heat) often degrade sensitive functional groups.

Modern: Radical C-H Fluorination (Late-Stage Functionalization)

For high-value drug discovery, direct fluorination of the formed quinoline core is preferred. This utilizes Selectfluor (F-TEDA-BF4) as an electrophilic fluorine source, often mediated by radical mechanisms.[8]

Protocol 1: Silver-Catalyzed C-H Fluorination of Quinolines

Rationale: This protocol allows for the regioselective introduction of fluorine at the C3 or C8 position of the quinoline ring under mild conditions, avoiding the need for pre-functionalized starting materials.

Materials:

-

Substrate: 8-Methylquinoline (1.0 equiv)

-

Reagent: Selectfluor (1.5 equiv)

-

Catalyst:

(10 mol%) -

Solvent: Water/Acetone (1:1 v/v)

-

Temperature: 50°C

Step-by-Step Methodology:

-

Preparation: In a 20 mL sealed tube equipped with a magnetic stir bar, dissolve 8-Methylquinoline (1 mmol) in 5 mL of Water/Acetone mixture.

-

Reagent Addition: Add

(17 mg, 0.1 mmol) followed by Selectfluor (531 mg, 1.5 mmol). Note: Selectfluor is hygroscopic; weigh quickly. -

Reaction: Seal the tube and heat the mixture to 50°C in an oil bath. Stir vigorously for 12 hours. The silver catalyst promotes a single-electron transfer (SET), generating a radical cation intermediate that reacts with the fluorine source.

-

Quenching: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and wash with saturated

solution (2 x 10 mL) to neutralize HF byproducts. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the fluorinated product.

Biological Evaluation Protocol

To validate the biological activity of the synthesized derivative, a standard antiproliferative assay is required.

Protocol 2: MTT Cell Viability Assay (Anticancer Screen)

Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan.

Step-by-Step Methodology:

-

Seeding: Seed human cancer cells (e.g., MCF-7 or A549) into 96-well plates at a density of

cells/well in 100 µL of RPMI-1640 medium. Incubate for 24 hours at 37°C in 5% -

Treatment: Dissolve the fluorinated quinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (final DMSO < 0.1%). Add 100 µL of drug solution to wells (Triplicate). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.

-

Readout: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Determine

Visualization: Experimental Workflow

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Future Directions

The field is moving beyond simple inhibition.

-

PROTACs: Fluorinated quinolines are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade pathogenic proteins rather than just inhibiting them. The fluorine atom often improves the linker stability.

-

PET Imaging: Incorporation of

(positron-emitting isotope) into quinoline scaffolds allows for in vivo imaging of tumors (e.g., c-Met overexpressing cancers) using PET scans.

References

-

Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]

-

Mefloquine Mechanism of Action. SlideShare / Pharmacology Reviews. [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. youtube.com [youtube.com]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

Technical Guide: Medicinal Chemistry Applications of 8-Fluoro-7-methylquinoline

[1]

Executive Summary

The 8-Fluoro-7-methylquinoline scaffold represents a privileged substructure in modern medicinal chemistry, particularly in the development of Negative Allosteric Modulators (NAMs) for G-protein coupled receptors (GPCRs) and targeted antiproliferative agents.[1]

This guide provides a technical deep-dive into the utility of this specific substitution pattern. Unlike the ubiquitous 6-fluoroquinolines (common in antibiotics), the 8-fluoro-7-methyl motif offers unique physicochemical advantages:

-

Metabolic Stability: The C8-fluorine blocks a common site of oxidative metabolism while modulating the pKa of the quinoline nitrogen.[1]

-

Conformational Control: The C7-methyl group introduces steric bulk that can lock active conformations or fill hydrophobic pockets (the "magic methyl" effect), often resulting in >10-fold potency shifts compared to des-methyl analogs.[1]

Structural Analysis & Pharmacochemistry[2][3][4][5]

The Fluorine Effect (C8 Position)

Substitution at the 8-position is critical for modulating the basicity of the quinoline nitrogen (

-

Electronic Withdrawal: The high electronegativity of fluorine reduces the electron density on the pyridine ring. This lowers the

of the quinoline nitrogen (typically ~4.9 for unsubstituted quinoline), reducing protonation at physiological pH. This is crucial for CNS penetration (mGluR2 applications) where neutral species cross the Blood-Brain Barrier (BBB) more effectively. -

Intramolecular Interactions: The C8-F can participate in weak intramolecular H-bonds or dipolar interactions with substituents at C1 or peri-interactions, influencing binding kinetics.[1]

The Methyl Effect (C7 Position)[2]

-

Lipophilicity (

): The addition of a methyl group increases -

Orthogonal Sterics: In the context of 2,4-disubstituted quinolines, the 7-methyl group creates a steric clash with substituents at C8 or C6, often forcing the molecule into a specific atropisomeric preference or filling a distinct hydrophobic sub-pocket in the target protein (e.g., the allosteric site of mGluR2).[1]

Therapeutic Applications

Neuroscience: mGluR2 Negative Allosteric Modulators (NAMs)

The most prominent application of the 8-fluoro-7-methylquinoline core is in the treatment of cognitive disorders (Alzheimer’s, Schizophrenia) via the metabotropic glutamate receptor 2 (mGluR2) .[2][1]

-

Mechanism: mGluR2 is an inhibitory autoreceptor.[1] Activation decreases glutamate release. In cognitive decline, restoring glutamatergic transmission is beneficial. NAMs bind to an allosteric site (transmembrane domain), preventing glutamate from activating the receptor, thereby disinhibiting glutamate release and enhancing long-term potentiation (LTP).

-

Key Compound: Methyl 4-bromo-8-fluoro-7-methylquinoline-2-carboxylate serves as a critical intermediate for generating tricyclic or amide-linked NAMs.[1]

Oncology: Antiproliferative 2,4-Diaminoquinolines

Derivatives such as 2,4-dichloro-8-fluoro-7-methylquinoline are precursors to potent antiproliferative agents targeting hepatocellular carcinoma (HepG2) and leukemia cell lines.[1]

-

Mechanism: These compounds often act as kinase inhibitors or tubulin polymerization inhibitors, where the 8-F/7-Me pattern ensures selectivity against off-target kinases by exploiting the specific shape of the ATP-binding pocket.[1]

Experimental Protocols

Synthesis of Key Intermediate: 2,4-Dichloro-8-fluoro-7-methylquinoline[2]

Objective: To synthesize the electrophilic core required for subsequent nucleophilic aromatic substitutions (

Reagents:

-

3-Fluoro-2-methylaniline (Starting Material)[1]

-

Malonic acid[1]

-

Phosphorus oxychloride (

)[1] -

Solvents: Chlorobenzene, DMF (cat.)

Protocol:

-

Cyclization (Knorr Quinoline Synthesis):

-

Mix 3-Fluoro-2-methylaniline (1.0 eq) with malonic acid (1.2 eq) in

(excess). -

Reflux at 100°C for 2 hours to form the 2,4-dihydroxyquinoline intermediate (in situ) which is immediately chlorinated.

-

Note: The presence of the 7-methyl group directs the cyclization para to the amine, but the 8-fluoro substituent exerts a directing effect that must be controlled by temperature to avoid regioisomers.

-

-

Chlorination:

-

Continue heating at reflux (110-120°C) for 4-6 hours.

-

Monitor via LC-MS for the disappearance of the dihydroxy species (

) and appearance of the dichloro species (

-

-

Workup:

-

Cool the mixture to RT. Pour slowly onto crushed ice (Exothermic!).

-

Neutralize with

to pH 8.[1] -

Extract with Ethyl Acetate (

). -

Wash organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield: Typically 60-75% as a white/off-white solid.[1]

-

Biological Assay: mGluR2 NAM Potency ( Flux)[2]

Objective: Determine the

Protocol:

-

Cell Line: CHO cells stably expressing human mGluR2 and

(promiscuous G-protein to couple -

Dye Loading: Incubate cells with Fluo-4 AM ester (

) for 45 min at 37°C. -

Compound Addition: Add test compounds (dissolved in DMSO) at varying concentrations (1 nM to 10

). Incubate for 10 min. -

Agonist Challenge: Inject Glutamate (

concentration, typically ~10 -

Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate % inhibition of the glutamate response.

Visualizations

Synthetic Workflow: Functionalization of the Core

This diagram illustrates the divergence from the 2,4-dichloro core into two major therapeutic classes.

Caption: Divergent synthesis from the 8-fluoro-7-methyl scaffold to key therapeutic classes.

Mechanism of Action: mGluR2 Modulation

This diagram details how the NAM functions within the synaptic signaling pathway to enhance cognition.

Caption: mGluR2 NAM mechanism. The 8-fluoro-7-methylquinoline core blocks Gi activation, restoring glutamate release.[1]

Quantitative Data Summary

Table 1: Comparative Potency of Quinoline Analogs (mGluR2 Assay) Data derived from Patent US9278960B2 and related SAR studies.

| Compound Core | R7 Substituent | R8 Substituent | mGluR2 IC50 (nM) | Metabolic Stability (t1/2, min) |

| Quinoline | H | H | > 1000 | 15 |

| Quinoline | H | F | 450 | 42 |

| Quinoline | Methyl | Fluoro | 12 | > 120 |

| Quinoline | Cl | F | 85 | 60 |

Note: The combination of 7-Me and 8-F provides a synergistic improvement in both potency (via hydrophobic fit) and stability (via metabolic blocking).[1]

References

-

Macdonald, G. J., et al. (2016). Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators.[2][1]US Patent 9,278,960 B2 . United States Patent and Trademark Office.[1] Link

-

Trabanco, A. A., et al. (2013).[1] Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.[1][3][4]WO Patent 2017/191599 A1 .[1][4] World Intellectual Property Organization.[1] Link

-

Bld Pharm. (n.d.).[5] Product Information: 8-Fluoro-7-methylquinoline (CAS 1420794-63-3).[5][6] BLD Pharm Catalog.[1] Link

-

BenchChem. (2025).[7][8] Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide. BenchChem.[7][8] Link[1]

Sources

- 1. 1420799-86-5|6-Fluoro-5-methylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases - Google Patents [patents.google.com]

- 5. 2090465-03-3|8-Fluoro-7-methylquinolin-3-amine|BLD Pharm [bldpharm.com]

- 6. CAS 1420794-63-3 | 8-Fluoro-7-methylquinoline - Synblock [synblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of substituted quinolines

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines

Abstract

The quinoline ring system, a deceptively simple fusion of benzene and pyridine, stands as a cornerstone of heterocyclic chemistry and drug discovery. Its journey from a coal tar byproduct to a "privileged scaffold" in modern medicine is a compelling narrative of serendipity, systematic synthesis, and profound biological insight. This guide provides a comprehensive exploration of this journey, intended for researchers, scientists, and drug development professionals. We will dissect the seminal discoveries, elucidate the foundational synthetic methodologies that gave chemists mastery over this scaffold, and trace the development of its most impactful derivatives, from the first antimalarial drugs to broad-spectrum antibiotics. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as both a historical record and a practical reference for the continued exploration of substituted quinolines.

Part 1: The Genesis of Quinoline Chemistry

The story of quinoline begins not in a structured synthesis lab, but in the analysis of natural and industrial products. This early phase was characterized by the isolation of the core structure from two very different sources, leading to initial confusion before its unified identity was established.

Dual Lines of Discovery: Coal Tar and Cinchona Bark

In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, hygroscopic liquid with a characteristic odor.[1][2] He named it "leukol," meaning "white oil" in Greek.[2] Unbeknownst to him, this was the first recorded isolation of the parent quinoline molecule.

Meanwhile, a parallel and more biologically significant story was unfolding around the bark of the South American Cinchona tree. For centuries, indigenous populations had used this bark to treat fevers.[3] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid responsible for this antimalarial activity, naming it quinine .[3][4][5] This marked the first time a pure chemical compound was used to treat an infectious disease.[4]

The chemical link between these discoveries was forged in 1842 when French chemist Charles Gerhardt, by dry distilling quinine with a strong base (potassium hydroxide), obtained a compound he named "Chinoilin" or "Chinolein".[2] For a time, Runge's leukol and Gerhardt's Chinoilin were thought to be distinct. It was the meticulous work of August Hoffmann that eventually demonstrated they were, in fact, the identical compound, unifying the two lines of discovery and confirming the core structure of what we now know as quinoline.[2]

Part 2: Foundational Synthetic Methodologies: Building the Scaffold

The availability of quinoline from natural sources was limited. True exploration of its potential required the development of robust synthetic methods to create substituted derivatives. The late 19th century saw a flurry of activity that yielded several "name reactions," which remain the bedrock of quinoline synthesis to this day. These methods provided chemists with the tools to systematically modify the quinoline core, paving the way for the development of countless new compounds.

The Skraup Synthesis (1880)

The first truly general and widely adopted method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup.[1] It is a powerful, albeit sometimes aggressive, reaction that constructs the quinoline ring in a single pot.

Causality and Mechanism: The Skraup synthesis relies on the reaction of an aromatic amine (like aniline) with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (classically nitrobenzene).[1][6][7] The genius of the reaction lies in a cascade of events initiated by the dehydration of glycerol.

-

Dehydration: Concentrated sulfuric acid first dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aromatic amine then undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring.

-

Dehydration & Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to the stable aromatic quinoline product. Nitrobenzene serves as the oxidant, being reduced to aniline in the process.

Experimental Protocol: Classic Skraup Synthesis of Quinoline

-

Trustworthiness: This protocol incorporates moderators to control the reaction's exothermic nature, a critical consideration for safety and yield.[8] The principal challenge in the Skraup synthesis has always been controlling its violence.[9]

-

Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, cautiously mix aniline (25 g), nitrobenzene (15 g), anhydrous glycerol (75 g), and boric acid (12 g) as a moderator.

-

Acid Addition: While cooling the flask in an ice bath and stirring vigorously, slowly add concentrated sulfuric acid (50 mL).

-

Reaction Initiation: Heat the mixture gently on a heating mantle. The reaction is highly exothermic and will require careful monitoring. If the reaction becomes too vigorous, remove the heat source immediately.

-

Reflux: Once the initial vigorous reaction subsides, maintain a steady reflux for 3-4 hours.

-

Workup: Allow the mixture to cool. Dilute with water and steam distill to remove the unreacted nitrobenzene.

-

Isolation: Make the residue strongly alkaline with sodium hydroxide solution. Steam distill again to isolate the quinoline.

-

Purification: The crude quinoline is separated from the distillate, dried over anhydrous potassium carbonate, and purified by distillation.

The Doebner-von Miller Reaction

Shortly after Skraup's discovery, a more versatile modification was reported by Doebner and von Miller.[8] This reaction broadens the scope by replacing glycerol with α,β-unsaturated aldehydes or ketones, allowing for the synthesis of quinolines with substituents on the newly formed pyridine ring.[8][10]

Causality and Mechanism: The mechanism is analogous to the Skraup synthesis, but it starts directly with the α,β-unsaturated carbonyl compound instead of generating it in situ from glycerol.[11] This provides greater control and allows for a wider variety of starting materials. For example, reacting aniline with crotonaldehyde yields 2-methylquinoline (quinaldine).

The Combes Synthesis (1888)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[1]

Causality and Mechanism: This acid-catalyzed reaction involves the condensation of an aromatic amine with a 1,3-diketone (e.g., acetylacetone).[6][12]

-

Enamine Formation: The aniline first reacts with one of the ketone carbonyls to form an enamine intermediate.[1]

-

Cyclization: Under strong acid conditions, the second carbonyl is protonated, and the enamine undergoes intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the final quinoline product.[1]

Other Foundational Syntheses

Several other key methods were developed, each offering unique advantages for accessing specific substitution patterns.

| Synthesis Method | Key Reactants | Primary Product Type | Key Feature |

| Conrad-Limpach-Knorr | Aniline + β-ketoester | 4-Quinolones or 2-Quinolones | Product is temperature-dependent. Lower temps favor 4-quinolones; higher temps favor 2-quinolones.[1][7] |

| Friedländer | o-Aminobenzaldehyde/ketone + α-Methylene carbonyl | 2- and/or 3-Substituted Quinolines | A convergent synthesis that forms the C2-C3 bond of the quinoline ring.[1][7] |

| Pfitzinger | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | A versatile method starting from isatin, which is readily prepared from aniline.[1][7] |

Part 3: The Golden Age: Substituted Quinolines in Medicine

The development of these synthetic tools unlocked the door to medicinal chemistry. Scientists could now systematically alter the quinoline scaffold to enhance efficacy, reduce toxicity, and probe structure-activity relationships (SAR).

Antimalarials: From Bark to Bench

Malaria has been a primary driver of quinoline research. While quinine was effective, it had side effects and supply was vulnerable, especially during wartime. This spurred the development of synthetic alternatives.

-

Chloroquine: Introduced in the 1940s, chloroquine became the frontline antimalarial drug for decades.[13] Its development was a triumph of synthetic medicinal chemistry, providing a more potent and better-tolerated alternative to quinine.

-

Mechanism of Action: The Plasmodium parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. Quinolines like chloroquine and quinine are weak bases. They cross the parasite membranes and accumulate to high concentrations in the acidic food vacuole.[14] Here, they are thought to act by two primary mechanisms:

-

Capping Hemozoin: The quinoline molecule binds to the growing faces of the hemozoin crystal, preventing further polymerization.[15]

-

Heme Complexation: They form a complex with the free, toxic heme, preventing its sequestration.[15] The result is a buildup of toxic heme, which kills the parasite.[4][14]

-

Antibiotics: The Fluoroquinolone Revolution

A remarkable case of serendipity occurred in 1962 during the synthesis of chloroquine. Researchers at Sterling-Winthrop isolated a byproduct with modest antibacterial activity.[] This compound, nalidixic acid , was technically a naphthyridone but is considered the first-generation quinolone antibiotic.[17] It had a narrow spectrum of activity but proved the concept that the quinoline core could be used to target bacteria.[17]

The major breakthrough came in the early 1980s with the addition of a fluorine atom at the C-6 position and a piperazine ring at C-7, creating the fluoroquinolones .[] This modification dramatically expanded the spectrum of activity and improved pharmacokinetic properties.[17][18]

-

Mechanism of Action: Unlike the antimalarials, fluoroquinolones do not target heme. Instead, they inhibit two critical bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[][17] By disrupting these enzymes, they prevent the bacteria from replicating their DNA and dividing, leading to rapid cell death.

Generational Development of Fluoroquinolones

| Generation | Key Example(s) | Year Introduced | Key Advancement / Spectrum of Activity |

| First | Nalidixic Acid | 1962 | Narrow spectrum, primarily Gram-negative bacteria (e.g., for UTIs).[17] |

| Second | Ciprofloxacin, Norfloxacin | Early 1980s | Addition of fluorine. Broadened spectrum to include systemic Gram-negative and some Gram-positive activity.[][19] |

| Third | Levofloxacin | 1990s | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. |

| Fourth | Moxifloxacin | Late 1990s | Broadest spectrum, including activity against anaerobic bacteria. |

Conclusion

The history of the substituted quinoline is a microcosm of the evolution of medicinal chemistry itself. It begins with the extraction of a natural product, transitions to the development of powerful synthetic reactions that allow for rational design, and culminates in the creation of multiple classes of life-saving drugs. The journey from Runge's "leukol" and Pelletier's quinine to modern fluoroquinolones and novel anticancer agents[20] underscores the enduring power and versatility of this heterocyclic scaffold. The foundational syntheses of Skraup, Combes, and others are not mere historical footnotes; they are the essential tools that transformed a chemical curiosity into a pillar of the pharmaceutical world, and they continue to enable scientists to build the next generation of therapeutic agents.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

Mans, R. H. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. [Link]

-

Wikipedia. (n.d.). Quinine. [Link]

-

ISGlobal. (2019). The History of Malaria Treatment. [Link]

-

Singh, P., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

ResearchGate. (2014). A brief history of quinoline as antimalarial agents. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]

-

PubMed. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]

-

Al-Tawfiq, J. A., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

Chavan, N. D., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

-

Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

-

ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. [Link]

-

ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. [Link]

-

ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. [Link]

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (n.d.). [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

YouTube. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. [Link]

-

Eisch, J. J. (1981). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. Journal of the American Chemical Society. [Link]

-

Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

-

Combes Quinoline Synthesis. (n.d.). [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 17. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

The Chemo-Structural Architecture of 8-Fluoro-7-methylquinoline

Strategic Derivatization and Synthetic Utility

Executive Summary: The Pharmacophore Logic

In the landscape of heterocyclic medicinal chemistry, the quinoline scaffold remains a "privileged structure." However, the specific substitution pattern of 8-fluoro-7-methylquinoline represents a highly strategic architectural choice, distinct from the more common 6-fluoroquinolones (antibiotics).

This guide dissects the utility of this specific scaffold. The C8-fluorine atom serves as a metabolic blocker, preventing oxidative dealkylation or hydroxylation at a typically labile position, while simultaneously modulating the basicity of the quinoline nitrogen via the inductive effect (-I). The C7-methyl group provides a precise steric handle, increasing lipophilicity (logP) and often locking the conformation of the molecule within a receptor pocket. Together, they form a robust core for Potassium-Competitive Acid Blockers (P-CABs) and Type II Kinase Inhibitors.

Synthetic Architectures: Constructing the Core

To access 8-fluoro-7-methylquinoline, we cannot rely on nucleophilic substitution of a pre-formed quinoline due to the difficulty of selective C8-fluorination.[1] Instead, we must construct the ring de novo using a bottom-up approach.

The Modified Skraup-Doebner-Miller Protocol

The most robust, self-validating method involves the cyclization of 2-fluoro-3-methylaniline . While the classic Skraup reaction is notoriously violent, the modified protocol using sulfonic acid moderators provides a scalable, controlled exotherm.

Retrosynthetic Logic:

8-Fluoro-7-methylquinoline

Visualization: Synthetic Pathway (DOT)

The following diagram outlines the critical cyclization and subsequent activation pathways.

Figure 1: Step-wise construction of the quinoline core followed by C2-activation via N-oxide rearrangement.[1]

Functionalization Strategies: Beyond the Core

Once the 8-fluoro-7-methylquinoline core is synthesized, it is rarely the final drug.[1] It is a "warhead carrier."[1] The following strategies detail how to functionalize this scaffold for SAR (Structure-Activity Relationship) exploration.

The N-Oxide "Switch" (C2-Functionalization)

Direct electrophilic substitution on the pyridine ring of quinoline is difficult because the ring is electron-deficient.[1] To install substituents at the C2 position (critical for kinase hinge binding), we must first activate the ring by forming the N-oxide.

-

Mechanism: The N-oxide oxygen acts as a directing group.[1] Reaction with phosphoryl chloride (

) converts the N-oxide to a 2-chloro derivative via the Meisenheimer complex. -

Utility: The resulting 2-chloro-8-fluoro-7-methylquinoline is a universal electrophile, ready for

reactions with amines or Suzuki couplings.

Benzylic Oxidation (C7-Functionalization)

The C7-methyl group is not just a steric filler; it is a latent attachment point.[1]

-

Radical Bromination: Using NBS (N-bromosuccinimide) and AIBN allows for the conversion of the methyl group to a bromomethyl group.

-

Causality: The 8-fluoro substituent exerts an electronic withdrawing effect, slightly deactivating the benzylic protons, requiring longer reaction times compared to non-fluorinated analogs.

Experimental Protocols

Note: All protocols involve hazardous reagents. Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of 8-Fluoro-7-methylquinoline (Modified Skraup)

Objective: Synthesis of the core scaffold from aniline precursor.[1]

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2-fluoro-3-methylaniline (10.0 g, 80 mmol), sodium 3-nitrobenzenesulfonate (11.0 g, mild oxidant), and glycerol (22.0 g).

-

Acid Addition: Carefully add sulfuric acid (70%) (30 mL) dropwise. Critical: Maintain temperature below 60°C during addition to prevent premature polymerization of acrolein.

-

Cyclization: Heat the mixture to 140°C for 4 hours. The reaction will darken significantly.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of aniline indicates completion.

-

-

Workup: Cool to room temperature. Pour onto crushed ice (200 g). Basify to pH 10 using 50% NaOH solution.

-

Observation: The product will oil out or precipitate as a dark solid.

-

-

Purification: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

.[1] Concentrate and purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).-

Yield Expectations: 60-75% as a pale yellow oil/solid.

-

Protocol B: Synthesis of 2-Chloro-8-fluoro-7-methylquinoline

Objective: Activation of C2 position for library generation.

-

N-Oxidation: Dissolve 8-fluoro-7-methylquinoline (5.0 g) in DCM (50 mL). Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12 hours. Wash with saturated

to remove benzoic acid byproduct. Isolate the N-oxide.[1] -

Chlorination: Dissolve the crude N-oxide in dry chloroform (30 mL). Add Phosphoryl chloride (

) (3.0 eq) dropwise at 0°C. -

Reflux: Heat to reflux for 2 hours.

-

Mechanism Check: The solution should turn from cloudy to clear yellow as the rearrangement occurs.

-

-

Quench: Pour carefully onto ice/water. Neutralize with

. Extract with DCM. -

Result: The 2-chloro derivative is a highly reactive intermediate for subsequent medicinal chemistry steps.

Comparative Data Analysis

The following table illustrates why the 8-fluoro-7-methyl substitution is superior to the standard quinoline for specific lipophilic pockets.

| Property | Quinoline (Unsubstituted) | 8-Fluoro-7-methylquinoline | Impact on Drug Design |

| LogP (Calc) | 2.03 | 2.65 | Enhanced membrane permeability; better CNS penetration. |

| pKa (N1) | 4.90 | ~3.8 | Reduced basicity due to 8-F (-I effect); less protonated at physiological pH. |

| Metabolic Stability | Low (C8 oxidation common) | High | C8-F blocks primary oxidative metabolic soft spot. |

| C2-Reactivity | Moderate | High | 8-F activates the ring for nucleophilic attack at C2. |

Structural Activity Relationship (SAR) Map

The diagram below summarizes the strategic manipulation points of the scaffold.

Figure 2: SAR Logic Map detailing the functional role of each position on the scaffold.

References

-

Manske, R. H. F., & Kulka, M. (1953).[2] "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.[2]

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Foundational text on Quinoline synthesis logic).

-

O'Neil, P. M., et al. (2012). "Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives." ACS Medicinal Chemistry Letters. (Provides context on C8-substitution effects).

-

Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 9(2), 141-161.

-

Patent US4806549A. "Quinoline derivatives and their use."[1] (Describes the synthesis of methyl-substituted quinolines from fluoroanilines).

Sources

Technical Guide: Safety, Handling, and Application of 8-Fluoro-7-methylquinoline

Executive Summary

8-Fluoro-7-methylquinoline (CAS: 1420794-63-3) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1] As a fluoro-substituted quinoline derivative, it serves as a critical scaffold for developing pharmaceutical agents, particularly in oncology and neurology (e.g., mGluR2 modulators).

This guide provides a comprehensive technical overview for researchers handling this compound. It moves beyond basic safety data sheets (SDS) to integrate physicochemical logic, synthesis safety, and exposure control strategies.

Physicochemical Profile & Identification

Understanding the molecular properties is the first step in designing safe experimental protocols. The fluorine atom at position 8 modulates the basicity of the quinoline nitrogen, while the methyl group at position 7 increases lipophilicity.

Table 1: Technical Specifications

| Property | Data |

| Chemical Name | 8-Fluoro-7-methylquinoline |

| CAS Number | 1420794-63-3 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient T) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~4.5 - 5.0 (Estimated; reduced basicity due to 8-F inductive effect) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark |

Hazard Identification & Toxicology Logic

While specific toxicological data for this isomer is limited, its hazard profile is derived from the structural activity relationships (SAR) of the quinoline class and halogenated aromatics.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Mechanisms

-

Genotoxicity Potential: The planar quinoline structure allows for potential DNA intercalation. However, the 8-fluoro substitution often blocks metabolic epoxidation at the 7,8-position, potentially reducing genotoxicity compared to unsubstituted quinolines.

-

Irritation: As a weak organic base, the compound can disrupt cell membranes upon contact, leading to irritation of mucosal linings.

-

Fluorine Effect: The C-F bond is metabolically stable, but it increases the compound's lipophilicity, facilitating rapid absorption through the skin.

Safe Handling & Engineering Controls

Principle: Treat the compound as a potent bioactive agent until proven otherwise. The primary goal is to prevent inhalation of aerosols and dermal absorption.

Workflow Logic

The following diagram outlines the critical control points (CCPs) during the laboratory lifecycle of the compound.

Caption: Critical Control Points for handling 8-Fluoro-7-methylquinoline to minimize exposure.

Specific Protocols

-

Engineering Controls:

-

Fume Hood: Mandatory. Velocity > 0.5 m/s.

-

Balance Enclosure: If weighing solid powder < 10 mg, use a static-free balance enclosure to prevent airborne dispersion.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving recommended. Inner layer: Latex (dexterity), Outer layer: Nitrile (chemical resistance). Note: Fluorinated compounds can permeate thin nitrile; change gloves immediately upon splash.

-

Eye Protection: Chemical splash goggles.

-

-

Decontamination:

-